(3R,4R)-4-cyclobutoxyoxolan-3-ol
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Overview
Description
(3R,4R)-4-cyclobutoxyoxolan-3-ol is a chiral compound with a unique structure that includes a cyclobutoxy group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-cyclobutoxyoxolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanol and oxirane derivatives, which undergo cyclization in the presence of a strong acid or base catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity and yield. The choice of catalysts and solvents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-cyclobutoxyoxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyclobutoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutoxy ketones, while reduction can produce cyclobutoxy alcohols.
Scientific Research Applications
(3R,4R)-4-cyclobutoxyoxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-4-cyclobutoxyoxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites, altering enzyme conformation, or participating in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Another chiral compound with similar reactivity but different functional groups.
(3R,4R)-4-Acetoxy-3-[®-1((t-butyldimethylsilyl)oxy)-ethyl]-1-methoxyphenyl-2-azetidinone: Used in the synthesis of carbapenem antibiotics.
Uniqueness
(3R,4R)-4-cyclobutoxyoxolan-3-ol is unique due to its cyclobutoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various applications where specific reactivity is required.
Properties
IUPAC Name |
(3R,4R)-4-cyclobutyloxyoxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-4-10-5-8(7)11-6-2-1-3-6/h6-9H,1-5H2/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIQIYAJKKQANO-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)O[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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